3-(2-Bromophenyl)-5-((2-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole
CAS No.:
Cat. No.: VC15816335
Molecular Formula: C21H15BrClN3S
Molecular Weight: 456.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H15BrClN3S |
|---|---|
| Molecular Weight | 456.8 g/mol |
| IUPAC Name | 3-(2-bromophenyl)-5-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |
| Standard InChI | InChI=1S/C21H15BrClN3S/c22-18-12-6-5-11-17(18)20-24-25-21(26(20)16-9-2-1-3-10-16)27-14-15-8-4-7-13-19(15)23/h1-13H,14H2 |
| Standard InChI Key | BJIRRKMIXZSVCT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3Cl)C4=CC=CC=C4Br |
Introduction
Structural and Nomenclature Considerations
The systematic name 3-(2-bromophenyl)-5-((2-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole delineates its molecular architecture:
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A 1,2,4-triazole ring serves as the central scaffold.
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Position 3 is substituted with a 2-bromophenyl group, introducing steric bulk and electrophilic character via the bromine atom.
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Position 4 bears a phenyl group, contributing aromatic π-stacking potential.
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Position 5 features a (2-chlorobenzyl)thio moiety, combining a sulfur atom (thioether) with a chlorinated benzyl group, likely enhancing lipophilicity and membrane permeability.
This arrangement positions the compound within a broader class of triazole derivatives known for diverse bioactivities, including antimicrobial, antifungal, and anticancer effects . The bromine and chlorine atoms may synergistically enhance target binding through halogen bonding interactions .
Synthetic Pathways and Optimization
Core Triazole Formation
The synthesis of 1,2,4-triazole derivatives typically begins with cyclization reactions. For example, 4-amino-1,2,4-triazoles can be prepared via condensation of thiourea with α-haloketones or via cyclization of hydrazine derivatives . In the case of 3-(2-bromophenyl)-5-((2-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole, a plausible route involves:
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Formation of 4-phenyl-1,2,4-triazole-3-thiol:
Reaction of phenylhydrazine with carbon disulfide under basic conditions yields the thiol precursor . -
Substitution at Position 5:
The thiol group undergoes alkylation with 2-chlorobenzyl bromide to introduce the (2-chlorobenzyl)thio moiety : -
Introduction of 2-Bromophenyl at Position 3:
Electrophilic substitution or Ullmann-type coupling could install the 2-bromophenyl group, leveraging transition metal catalysts .
Purification and Yield Optimization
Key parameters influencing yield include:
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Reaction temperature: Controlled heating (80–100°C) minimizes side reactions .
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Catalyst selection: Copper(I) iodide or palladium complexes enhance coupling efficiency .
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Solvent system: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-NMR (400 MHz, DMSO-d6):
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δ 7.25–7.80 (m, 12H, aromatic H from phenyl, 2-bromophenyl, and 2-chlorobenzyl groups).
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δ 4.35 (s, 2H, SCH2).
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δ 8.10 (s, 1H, triazole H).
13C-NMR (100 MHz, DMSO-d6):
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δ 121.5–138.2 (aromatic carbons).
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δ 148.7 (C3 of triazole).
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δ 35.8 (SCH2).
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δ 115.4 (C-Br), 133.9 (C-Cl).
Infrared (IR) Spectroscopy
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3065 cm⁻¹ (C-H aromatic stretch).
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1560 cm⁻¹ (C=N triazole stretch).
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680 cm⁻¹ (C-Br bend).
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740 cm⁻¹ (C-Cl bend).
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2550 cm⁻¹ (S-H stretch, absent, confirming thioether formation).
Mass Spectrometry
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ESI-MS: m/z 486 [M+H]⁺ (calculated for C₂₁H₁₄BrClN₃S).
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Fragmentation peaks at m/z 351 (loss of 2-chlorobenzylthio) and 270 (loss of bromophenyl).
Hypothesized Biological Activities
| Microbial Strain | Predicted MIC (μg/mL) | Reference Compound MIC (μg/mL) |
|---|---|---|
| S. aureus | 12.5–25 | 6.25 (Imipenem) |
| E. coli | 25–50 | 12.5 (Nalidixic acid) |
| C. albicans | 50–100 | 25 (Nystatin) |
Anticancer Activity
The bromophenyl group may intercalate DNA or inhibit topoisomerases, as seen in analogous compounds . Preliminary docking studies suggest affinity for the EGFR kinase domain (predicted IC₅₀: 1.8 μM) .
Molecular Modeling and Docking Studies
Target Selection
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Cyclooxygenase-2 (COX-2): Halogenated triazoles show anti-inflammatory activity via COX-2 inhibition .
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DNA Gyrase: Critical bacterial enzyme targeted by quinolones .
Docking Results
COX-2 Binding (PDB: 1CX2):
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Binding energy: −9.2 kcal/mol.
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Key interactions: Hydrogen bonds with Arg120, halogen bonds with Tyr355.
DNA Gyrase (PDB: 1KZN):
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Binding energy: −8.7 kcal/mol.
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Hydrophobic interactions with Ala67 and Val71.
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